3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide, also known as Anastrozole impurity, is a chemical compound primarily recognized as an impurity in the synthesis of Anastrozole, a medication used to treat hormone receptor-positive breast cancer in postmenopausal women. The compound is characterized by its complex molecular structure and specific functional groups that contribute to its properties.
This compound is generated during the manufacturing process of Anastrozole, where it acts as an unwanted byproduct. Its presence must be minimized to ensure the safety and efficacy of the final pharmaceutical product. The compound is cataloged under various identifiers, including its CAS number 120512-03-0 and IUPAC name .
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide is classified as a pharmaceutical impurity. Its classification highlights its role in quality control processes within pharmaceutical manufacturing, particularly in ensuring that the levels of impurities remain within acceptable limits during drug production.
The synthesis of 3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide typically occurs via chemical reactions involved in the production of Anastrozole. While specific synthetic pathways for this impurity are not extensively documented due to its nature as an impurity rather than a target compound, it is generally recognized that impurities can form through side reactions during the synthesis process.
Analytical methods such as high-performance liquid chromatography (HPLC) have been developed to detect and quantify this impurity in pharmaceutical formulations. These methods are crucial for monitoring the manufacturing process and ensuring compliance with regulatory standards.
The molecular formula for 3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide is C17H21N5O. The structure includes a benzene ring substituted with various functional groups, including a triazole moiety and a cyano group.
Key structural data include:
The formation of impurities like this compound often involves complex interactions among reagents under specific conditions (e.g., temperature, pH) during the synthetic process.
3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide does not have a well-established mechanism of action due to its classification as an impurity. It is not intended for therapeutic use and does not exhibit specific biological effects associated with active pharmaceutical ingredients.
Chemical properties such as solubility and reactivity may vary based on environmental conditions but are generally not well-characterized in public databases.
The primary use of 3-(1-Cyano-1-methylethyl)-alfa,alfa-dimethyl-5-(1H-,1,2,4-triazole-1-ylmethyl)-benzeneacetamide lies in quality control within the pharmaceutical industry. Analytical techniques are employed to monitor its presence during the manufacturing of Anastrozole to ensure that it does not exceed regulatory limits. This monitoring is crucial for maintaining the safety and efficacy of pharmaceutical products .
CAS No.: 31348-80-8
CAS No.: 6801-81-6
CAS No.:
CAS No.: 2361-24-2
CAS No.: 898455-02-2
CAS No.: 20542-97-6